Lysyllysine

Description

Properties

IUPAC Name |

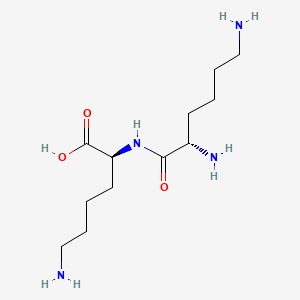

(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4O3/c13-7-3-1-5-9(15)11(17)16-10(12(18)19)6-2-4-8-14/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGBPTNZLWRQSY-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00927364 | |

| Record name | N~2~-(2,6-Diamino-1-hydroxyhexylidene)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lysyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13184-13-9 | |

| Record name | Dilysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13184-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013184139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-(2,6-Diamino-1-hydroxyhexylidene)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYSYLLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96TER1JROC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lysyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the gold standard for peptide synthesis, leveraging Fmoc- or Boc-protected lysine building blocks. The stepwise addition of residues onto a resin-bound chain ensures controlled elongation, with coupling reagents like HBTU or HATU facilitating amide bond formation. After sequential deprotection and cleavage, lysyllysine is obtained with >95% purity, though scalability is limited by resin costs and reaction yields.

Solution-Phase Synthesis

Industrial-scale production often favors solution-phase methods due to lower reagent costs. A notable approach involves nitrating cyclohexanone to 2-nitrocyclohexanone, followed by nitrosation to form 2-nitro-6-oximinocyclohexanone. Ring-opening in alcoholic base yields esters of 2-oximino-6-nitrocaproic acid, which undergo catalytic hydrogenation to lysine esters. Subsequent saponification with HCl affords lysine hydrochloride, a precursor for dipeptide synthesis.

Key Reaction Conditions

- Nitrosation : Conducted at 30–40°C in inert solvents (e.g., dichloromethane) to minimize side reactions.

- Hydrogenation : Pd/C (5–10 wt%) under 50–500 psig H₂ at 20–200°C achieves >90% reduction of nitro and oximino groups.

Enzymatic Synthesis Approaches

Enzymatic methods using proteases or ligases offer stereoselective advantages. For instance, thermolysin catalyzes the condensation of L-lysine methyl ester and L-lysine in aqueous buffer, though yields rarely exceed 70%. Immobilized enzymes on silica or polymer supports enhance reusability, but industrial adoption remains limited due to enzyme costs and substrate specificity.

Polymerization Techniques

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET polymerization of oligo-L-lysine precursors enables precise control over chain length. Pre-polymers synthesized via ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) are functionalized with undecenoyl groups and polymerized using Grubbs’ first-generation catalyst in hexafluoroisopropanol (HFIP). This method produces lysine-based polymers with molecular weights of 3–28 kDa and polydispersity (Đ) of 1.5–3.2, though fractionation via preparative GPC can narrow Đ to 1.03–1.48.

Table 1: ADMET Polymerization Outcomes

| Oligomer Length (n) | Molecular Weight (kDa) | Đ | Secondary Structure (TFE) |

|---|---|---|---|

| 3 | 3–5 | 1.5 | Random coil |

| 24 | 20–28 | 1.2 | α-helix |

Resolution and Purification Strategies

Chiral Resolution of DL-Lysine Hydrochloride

Racemic DL-lysine hydrochloride is resolved using L-(-)-camphorsulfonic acid in ethanol/water mixtures. Heating to 80–90°C followed by cooling to 5–10°C preferentially crystallizes the D-lysine complex, which is desalted via ion-exchange resins (e.g., Hydrogen 732) and recrystallized in HCl/ethanol. This method achieves >99% enantiomeric excess for D-lysine, critical for synthesizing heterochiral this compound variants.

Recrystallization and Filtration

Lysine esters are purified via recrystallization in C₁–C₄ alkanols, with ethanol yielding monohydrochloride salts at 70–80% recovery. Activated carbon treatment (3–5 wt%) at 45–55°C removes chromatic impurities prior to crystallization.

Analytical Characterization

Spectroscopic Techniques

Chromatographic Methods

- GPC : Polydispersity indices are monitored post-fractionation to ensure Đ <1.5.

- HPLC : Chiral columns (e.g., Crownpak CR+) resolve D/L-lysyllysine with retention times differing by 2–3 minutes.

Applications and Industrial Production

This compound’s primary use lies in dietary supplements, where its bioavailability exceeds free lysine by 20–30%. Industrial processes prioritize cost-effective routes, such as the nitration-hydrogenation pathway (Patent US3876685A), which operates at $50–100/kg compared to SPPS ($500–1000/kg). Emerging applications in biodegradable polymers leverage ADMET-synthesized oligomers for tunable degradation rates.

Chemical Reactions Analysis

Types of Reactions: Lysyllysine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur, where functional groups on this compound are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like ethylacetimidate can be used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Chemical Applications

1. Prebiotic Studies

Lysyllysine is utilized in studies focusing on prebiotically relevant salt-induced peptide formation. This research is crucial for understanding the origins of life and the formation of peptides under primitive Earth conditions.

2. Hybridization Studies

In the realm of chemistry, this compound has been investigated for its role in the non-covalent hybridization of single-walled carbon nanotubes with single-stranded DNA homodimers. This application is significant for developing novel nanomaterials with enhanced properties.

Biological Applications

1. Immunomodulation

Research indicates that this compound conjugates, particularly with oligosaccharides, can decompact preimplantation mouse embryos, suggesting potential immunomodulatory effects. These findings point to its possible use in reproductive biology and developmental studies .

2. Anticancer Drug Delivery

A notable application of this compound is as a linker in the delivery of anticancer peptides. A study demonstrated that a prodrug linked through this compound exhibited enhanced anticancer activity compared to its individual components. This suggests that this compound can facilitate the effective delivery of biologically active peptides by being cleaved at the lysyl-lysine site within biological systems .

Industrial Applications

1. Biosensors and Biochips

this compound is also being explored for its potential in the development of biosensors and biochips for chemical analyses. Its unique properties may enhance the sensitivity and specificity of these devices, making them valuable tools in analytical chemistry.

2. Protein Quality Enhancement

In nutritional science, this compound supplementation has been studied for its effects on dietary protein quality and growth metrics in animal models. The findings suggest that manipulating this compound levels can optimize protein utilization in diets, which is vital for animal husbandry and nutrition .

Data Summary

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Chemistry | Prebiotic peptide formation | Insights into origins of life |

| Chemistry | Hybridization with carbon nanotubes | Development of novel nanomaterials |

| Biology | Immunomodulatory effects | Potential use in reproductive biology |

| Biology | Anticancer drug delivery | Enhanced activity via lysyl-lysine linker |

| Industry | Development of biosensors | Improved sensitivity and specificity |

| Nutrition | Protein quality enhancement | Optimized protein utilization in diets |

Case Studies

- Hybridization Study : Research on this compound's role in hybridizing carbon nanotubes demonstrated significant improvements in material properties, paving the way for advanced applications in nanotechnology.

- Anticancer Prodrug Development : A study involving a prodrug linked by this compound showed that this approach could lead to more effective cancer treatments by enhancing the bioavailability and efficacy of peptide drugs.

- Nutritional Impact Assessment : Investigations into this compound supplementation revealed critical insights into dietary formulations that can improve growth rates and overall health in livestock.

Mechanism of Action

The mechanism of action of lysyllysine involves its interaction with various molecular targets and pathways. It significantly enhances electrostatic interactions between molecules, such as adenine–adenine di-nucleotide and carbon nanotubes. This enhancement is due to the contribution of van der Waals interactions and electrostatic interactions . The exact molecular targets and pathways are still under investigation, but this compound’s role in enhancing molecular interactions is well-documented.

Comparison with Similar Compounds

Valyllysine (C₁₁H₂₃N₃O₃)

- Structure : A dipeptide composed of valine and lysine.

- Key Differences : Replacing one lysine with valine introduces a branched aliphatic side chain, reducing cationic charge density compared to lysyllysine.

- Functional Impact : Lower electrostatic affinity for nucleic acids, making it less effective in DNA-CNT immobilization .

Trilysine (Lysylthis compound, C₁₈H₃₈N₆O₄)

- Structure : A tripeptide with three lysine residues.

- Key Differences : Increased length and charge density enhance binding to polyanionic substrates like DNA.

- Functional Impact : Demonstrates stronger electrostatic interactions with CNTs but may introduce steric hindrance in compact systems .

Functional Analogues

β-Lysyllysine

- Structure : Features a post-translationally modified β-lysine residue attached to lysine.

- Key Differences : The β-lysyl modification in proteins like EF-P (translation elongation factor P) improves ribosomal stalling alleviation, a role distinct from this compound’s linker function in biosensors.

- Functional Impact: Critical for bacterial stress response and antibiotic resistance but unrelated to nanomaterial hybridization .

This compound Dihydrochloride (C₁₂H₂₆N₄O₃·2HCl)

- Structure : this compound with two hydrochloride groups.

- Key Differences : Enhanced solubility in aqueous media due to chloride counterions.

- Functional Impact : Widely used in peptide synthesis and prebiotic chemistry studies due to improved handling properties .

Comparative Analysis of Key Properties

This compound in DNA-CNT Hybridization

- Enhanced Electrostatic Binding : this compound increases the binding affinity of adenine dinucleotide (DA2N) to CNT (6,6) by 15–20% via electrostatic interactions, while van der Waals forces dominate overall binding .

- CNT-Type Specificity : The effect varies with CNT chirality. For CNT (5,5), this compound reduces van der Waals interactions by coating the surface, whereas for CNT (6,6), it optimizes DA2N orientation for stable hybridization .

Comparison with Poly-l-lysine

- Charge Density : Poly-l-lysine (a polymer) offers higher charge density than this compound, but excessive positive charge can destabilize DNA secondary structures.

- Flexibility : this compound’s shorter chain allows precise control over DNA-CNT spacing, critical for electrochemical signal transduction .

Biological Activity

Lysyllysine, a dipeptide formed by the combination of two lysine amino acids, has garnered attention for its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, examining its effects on various biological processes, its role in clinical studies, and its mechanisms of action.

This compound is characterized by its basic properties due to the presence of two amino groups in its structure. This dipeptide can form various conjugates and complexes, which may enhance its biological activity. Its molecular formula is , and it exists in several forms, including dihydrochloride salts that are often used in research and therapeutic applications.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Effects : Studies have shown that this compound can exhibit antimicrobial properties against various pathogens, including bacteria and viruses. Its ability to disrupt microbial membranes contributes to its effectiveness as an antimicrobial agent .

- Wound Healing : Clinical studies indicate that this compound promotes wound healing. A randomized controlled trial demonstrated that a 15% lysine cream significantly improved healing rates in diabetic foot ulcers compared to standard treatment alone (P<0.05) . The mechanism is thought to involve enhanced collagen synthesis and improved tissue regeneration.

- Neuroprotective Effects : Research suggests that this compound may have neuroprotective properties, potentially benefiting conditions like schizophrenia. In one study, L-lysine supplementation led to improvements in symptom severity among patients with schizophrenia, indicating a possible role in modulating neurotransmitter systems .

This compound's biological effects can be attributed to several mechanisms:

- Protein Interaction : this compound can interact with various proteins through electrostatic interactions due to its positively charged amino groups. This property allows it to influence protein folding and stability, as well as enzyme activity .

- Cell Signaling Pathways : The compound has been implicated in modulating key signaling pathways such as the MAPK/ERK pathway and the NF-κB signaling pathway, which are crucial for cell proliferation and inflammatory responses .

- Post-Translational Modifications : this compound can serve as a substrate for post-translational modifications, affecting protein function and cellular responses. Its reactivity with electrophiles has been explored for potential therapeutic applications in targeting specific proteins involved in disease processes .

1. Efficacy in Wound Healing

A study involving diabetic patients showed significant improvements in wound healing when treated with a lysine cream. The treatment group demonstrated a marked reduction in ulcer size and depth over six weeks compared to the control group (P<0.001) .

| Parameter | Control Group (Mean ± SD) | Lysine Group (Mean ± SD) | P-value |

|---|---|---|---|

| Ulcer Size (cm²) | 3.00 ± 0.725 | 2.45 ± 0.605 | 0.013 |

| Depth (cm) | 2.65 ± 0.933 | 1.75 ± 0.639 | 0.001 |

2. Neuroprotective Effects

In patients with schizophrenia, L-lysine supplementation resulted in a significant decrease in positive symptoms measured by the PANSS scale (P<0.001). This suggests that this compound may play a role in managing psychiatric symptoms through modulation of neurotransmission .

Q & A

Q. 1.1. What are the standard experimental protocols for synthesizing and characterizing lysyllysine in vitro?

this compound (Lys-Lys) synthesis typically involves solid-phase peptide synthesis (SPPS) or enzymatic ligation. For SPPS, use Fmoc-protected lysine residues with coupling agents like HBTU/HOBt in DMF. Post-synthesis, purify via reversed-phase HPLC and characterize using ESI-MS for molecular weight confirmation and NMR (¹H, ¹³C) to verify bond formation between lysine residues. Purity should be ≥95% for biochemical studies. For enzymatic methods, lysyl-tRNA synthetase or transpeptidases can catalyze Lys-Lys bond formation under optimized pH (7.5–8.5) and temperature (37°C). Validate enzymatic activity via kinetic assays (e.g., Michaelis-Menten parameters) .

Q. 1.2. How can researchers detect and quantify this compound in complex biological matrices (e.g., serum, cell lysates)?

Use LC-MS/MS with stable isotope-labeled Lys-Lys (e.g., ¹³C₆,¹⁵N₂) as an internal standard. Sample preparation includes protein precipitation (acetonitrile/methanol) and SPE cleanup. For quantification, optimize MRM transitions (e.g., m/z 275.2 → 84.1 for Lys-Lys). Cross-validate with ELISA using anti-Lys-Lys monoclonal antibodies, ensuring no cross-reactivity with free lysine or other dipeptides. Limit of detection (LOD) should be ≤1 nM in biological fluids .

Q. 1.3. What are the primary challenges in stabilizing this compound for in vitro studies?

Lys-Lys is prone to hydrolysis in aqueous solutions (pH < 5 or > 9) and enzymatic degradation by peptidases. Stabilization strategies include:

- Lyophilization with cryoprotectants (trehalose/sucrose).

- Storage at –80°C in neutral buffers (e.g., PBS pH 7.4) with protease inhibitors (e.g., EDTA, PMSF).

- Use of DMSO stock solutions for cell-based assays (≤0.1% final concentration to avoid cytotoxicity) .

Advanced Research Questions

Q. 2.1. How do molecular dynamics (MD) simulations elucidate the interaction mechanisms between this compound and carbon nanotubes (CNTs)?

MD simulations (e.g., GROMACS, AMBER) reveal that Lys-Lys enhances electrostatic interactions between nucleic acids and CNTs. For example, Lys-Lys binds to (6,6)-CNTs via van der Waals forces (ΔG ≈ –25 kcal/mol) and stabilizes adenine dinucleotides through π-π stacking. Key parameters include:

- Force fields: CHARMM36 for peptides, TIP3P for water.

- Simulation time: ≥100 ns with 2 fs timesteps.

- Analyze radial distribution functions (RDFs) for Lys-Lys/CNT proximity and hydrogen bond lifetimes. Validate with experimental SPR or ITC data .

Q. 2.2. How can contradictory data on this compound’s role in crosslinking collagen fibrils be resolved?

Conflicting reports on Lys-Lys’s crosslinking efficacy (e.g., tensile strength vs. enzymatic resistance) may arise from:

- Methodological variability : Differences in collagen source (bovine vs. recombinant), crosslinking pH (acidic vs. neutral), or assay sensitivity (AFM vs. rheometry).

- Solution : Standardize protocols using recombinant human collagen type I and quantify crosslinks via LC-MS/MS (hydroxylysylpyridinoline as a biomarker). Perform multivariate ANOVA to isolate variables .

Q. 2.3. What computational models predict this compound’s bioavailability and tissue distribution?

Use physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus, Simcyp) with parameters:

- Absorption : Caco-2 permeability (Papp ≈ 1.5 × 10⁻⁶ cm/s).

- Distribution : Volume of distribution (Vd ≈ 0.3 L/kg), plasma protein binding (≈40%).

- Metabolism : Peptidase degradation (kcat ≈ 0.8 s⁻¹). Validate with in vivo rodent studies (IV/PO administration) and autoradiography .

Methodological Guidance for Experimental Design

Q. 3.1. How to design a robust dose-response study for this compound’s anti-inflammatory effects?

- Cell models : Primary macrophages (e.g., THP-1 differentiated with PMA).

- Dose range : 0.1–100 µM (logarithmic spacing).

- Controls : LPS-induced inflammation (positive control), untreated cells (negative), and scrambled dipeptide (e.g., Ala-Ala) for specificity.

- Endpoints : ELISA for TNF-α/IL-6, NF-κB nuclear translocation (confocal microscopy).

- Statistical analysis : Nonlinear regression (EC50 calculation) with outlier removal (Grubbs’ test) .

Q. 3.2. How to optimize this compound conjugation to nanoparticles for targeted drug delivery?

- Nanoparticle synthesis : Poly(lactic-co-glycolic acid) (PLGA) via emulsion-solvent evaporation.

- Conjugation chemistry : EDC/NHS coupling to PLGA’s carboxyl groups (molar ratio 1:1.5 Lys-Lys:PLGA).

- Characterization : DLS for size (PDI < 0.2), TEM for morphology, XPS for surface amine quantification.

- In vitro validation : Cellular uptake assays (flow cytometry with FITC-labeled Lys-Lys) .

Data Contradiction and Validation Strategies

Q. 4.1. Why do studies report divergent this compound binding affinities for albumin?

Discrepancies in Kd values (e.g., 10 nM vs. 1 µM) may stem from:

- Assay conditions : Fluorescence quenching (static vs. dynamic) vs. ITC (direct measurement).

- Albumin isoforms : Human serum albumin (HSA) vs. bovine serum albumin (BSA).

- Resolution : Use label-free methods (SPR) with HSA at physiological pH (7.4) and ionic strength (150 mM NaCl). Report Kd with 95% confidence intervals .

Q. 4.2. How to address inconsistencies in this compound’s antioxidant capacity across in vitro assays?

Conflicting results in DPPH vs. ORAC assays arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.